2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-difluorophenyl)acetamide
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Overview
Description
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H19F2N3O3S2 and its molecular weight is 439.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
Research has demonstrated the synthesis of various benzothiazole and thiadiazole derivatives, revealing considerable antitumor activity against specific cancer cell lines. For instance, the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems exhibited significant anticancer activity against a range of human tumor cell lines, highlighting the potential of these compounds in cancer therapy (Yurttaş et al., 2015).
Antimicrobial and Antifungal Properties
The development of compounds with antimicrobial and antifungal properties is crucial for addressing the rising challenge of resistant pathogens. Studies on the synthesis of formazans from Mannich base derivatives and their subsequent evaluation as antimicrobial agents have shown moderate activity against pathogenic bacterial and fungal strains, indicating their potential as new antimicrobial agents (Sah et al., 2014).
Insecticidal Assessment
In the context of agriculture, the search for effective and environmentally benign insecticides is ongoing. Research into the synthesis of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm presented new compounds with potential insecticidal properties, offering an alternative to traditional chemical pesticides (Fadda et al., 2017).
Biological Evaluation for Anticancer Agents
Further studies have synthesized thiazole and thiadiazole derivatives, evaluating them as potential anticancer agents. These compounds have shown significant anticancer activity against various cancer cell lines, emphasizing the role of structural modification in enhancing biological activity (Ekrek et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with carbonic anhydrase (ca) enzymes , particularly the β-class CA isoenzymes . These enzymes play a crucial role in many physiological processes, including pH regulation, respiration, and electrolyte secretion.
Mode of Action
The compound’s mode of action is likely related to its interaction with its target enzymes. The compound may inhibit the activity of the target enzymes, leading to alterations in the physiological processes that these enzymes regulate . .
Biochemical Pathways
The inhibition of CA enzymes can disrupt these pathways, leading to downstream effects on cellular function .
Result of Action
Given the potential targets of this compound, its action could lead to alterations in ph regulation, respiration, and electrolyte secretion at the cellular level .
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3S2/c1-2-3-10-24-16-6-4-5-7-17(16)29(26,27)23-19(24)28-12-18(25)22-15-11-13(20)8-9-14(15)21/h4-9,11H,2-3,10,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHGTJIPBCIUOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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